7-Bromo-2,3-dichloro-5-methylquinoxaline 7-Bromo-2,3-dichloro-5-methylquinoxaline
Brand Name: Vulcanchem
CAS No.: 187479-68-1
VCID: VC8084706
InChI: InChI=1S/C9H5BrCl2N2/c1-4-2-5(10)3-6-7(4)14-9(12)8(11)13-6/h2-3H,1H3
SMILES: CC1=CC(=CC2=C1N=C(C(=N2)Cl)Cl)Br
Molecular Formula: C9H5BrCl2N2
Molecular Weight: 291.96 g/mol

7-Bromo-2,3-dichloro-5-methylquinoxaline

CAS No.: 187479-68-1

Cat. No.: VC8084706

Molecular Formula: C9H5BrCl2N2

Molecular Weight: 291.96 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-2,3-dichloro-5-methylquinoxaline - 187479-68-1

Specification

CAS No. 187479-68-1
Molecular Formula C9H5BrCl2N2
Molecular Weight 291.96 g/mol
IUPAC Name 7-bromo-2,3-dichloro-5-methylquinoxaline
Standard InChI InChI=1S/C9H5BrCl2N2/c1-4-2-5(10)3-6-7(4)14-9(12)8(11)13-6/h2-3H,1H3
Standard InChI Key VIRNTWOBZDFPTL-UHFFFAOYSA-N
SMILES CC1=CC(=CC2=C1N=C(C(=N2)Cl)Cl)Br
Canonical SMILES CC1=CC(=CC2=C1N=C(C(=N2)Cl)Cl)Br

Introduction

Chemical Identity and Structural Features

7-Bromo-2,3-dichloro-5-methylquinoxaline belongs to the quinoxaline family, characterized by a bicyclic structure comprising two fused six-membered rings with nitrogen atoms at positions 1 and 4 . The compound’s systematic IUPAC name, 7-bromo-2,3-dichloro-5-methylquinoxaline, reflects its substitution pattern:

  • Bromine at position 7

  • Chlorine atoms at positions 2 and 3

  • Methyl group at position 5

Table 1: Fundamental Chemical Descriptors

PropertyValueSource
CAS Registry Number187479-68-1
Molecular FormulaC₉H₅BrCl₂N₂
Molecular Weight291.96 g/mol
Canonical SMILESCC1=C2N=C(Cl)C(Cl)=NC2=CC(Br)=C1
Purity (Commercial)95%

The planar aromatic system facilitates π-π stacking interactions, while the halogen substituents enhance electrophilicity, making it a candidate for cross-coupling reactions .

Synthetic Approaches and Optimization

While no direct synthesis protocols for 7-bromo-2,3-dichloro-5-methylquinoxaline appear in the reviewed literature, analogous quinoxaline derivatization strategies provide methodological insights. The patent CN112574106A details a bromination-dehydrogenation sequence for 7-amino-5-bromoquinoline synthesis, suggesting potential adaptions :

  • Halogenation: Sequential electrophilic substitution could introduce chlorine and bromine atoms. The use of bromine in concentrated sulfuric acid at controlled temperatures (-5°C to 5°C) proved effective for regioselective bromination in related tetrahydroquinolines .

  • Oxidative Dehydrogenation: DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) mediates aromatization of saturated precursors, as demonstrated in the conversion of tetrahydroquinolines to fully aromatic systems .

Critical challenges include:

  • Regiochemical control during polychlorination

  • Steric effects from the methyl group hindering substitution at position 5

  • Purification complexities due to halogenated byproducts

Physicochemical and Spectroscopic Properties

Experimental data remains limited, but computational predictions and analog comparisons suggest:

Table 2: Estimated Physicochemical Parameters

ParameterValue/DescriptionBasis
LogP (Octanol-Water)~3.2-3.8Similar chlorinated quinoxalines
Aqueous Solubility<1 mg/mL (25°C)Hydrophobic substituents
Melting Point210-230°C (decomposes)Structural analogs

The electron-withdrawing halogens (Br, Cl) create a polarized π-system, potentially red-shifting UV-Vis absorption compared to non-halogenated quinoxalines . NMR spectral predictions indicate:

  • ¹H NMR: Methyl singlet at δ 2.5-2.7 ppm; aromatic protons as doublets (J ≈ 8-9 Hz) between δ 7.8-8.5 ppm

  • ¹³C NMR: Quinoxaline carbons at δ 140-160 ppm; methyl carbon near δ 20 ppm

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